molecular formula C29H21ClO4 B11158088 3-(4-chlorophenyl)-2-methyl-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one

3-(4-chlorophenyl)-2-methyl-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one

Cat. No.: B11158088
M. Wt: 468.9 g/mol
InChI Key: TWISMEKBVPRGBD-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-methyl-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a chromenone core, a chlorophenyl group, and a phenoxybenzyl ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-methyl-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the chromenone core reacts with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Etherification: The final step involves the etherification of the chromenone derivative with 3-phenoxybenzyl alcohol under basic conditions, typically using a base like potassium carbonate in an aprotic solvent such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-methyl-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-2-methyl-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-methyl-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Fenvalerate: A synthetic pyrethroid insecticide with a similar structure but different functional groups.

    Esfenvalerate: An isomer of fenvalerate with enhanced biological activity.

    Cypermethrin: Another pyrethroid insecticide with structural similarities.

Uniqueness

3-(4-chlorophenyl)-2-methyl-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H21ClO4

Molecular Weight

468.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-methyl-7-[(3-phenoxyphenyl)methoxy]chromen-4-one

InChI

InChI=1S/C29H21ClO4/c1-19-28(21-10-12-22(30)13-11-21)29(31)26-15-14-24(17-27(26)33-19)32-18-20-6-5-9-25(16-20)34-23-7-3-2-4-8-23/h2-17H,18H2,1H3

InChI Key

TWISMEKBVPRGBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC(=CC=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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